molecular formula C16H17ClFN7O2 B11512907 N'-[(2-chloro-6-fluorobenzyl)oxy]-4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboximidamide

N'-[(2-chloro-6-fluorobenzyl)oxy]-4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11512907
M. Wt: 393.8 g/mol
InChI Key: FUKHQVIHJFZTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2-chloro-6-fluorobenzyl)oxy]-4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound with a unique structure that includes a benzyl group substituted with chlorine and fluorine, a pyrazole ring, and an oxadiazole ring

Preparation Methods

The synthesis of N’-[(2-chloro-6-fluorobenzyl)oxy]-4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboximidamide involves multiple steps. One of the key starting materials is 2-chloro-6-fluorobenzyl bromide . The synthetic route typically involves the following steps:

    Formation of the Benzyl Intermediate: The reaction of 2-chloro-6-fluorobenzyl bromide with a suitable nucleophile to form the benzyl intermediate.

    Formation of the Pyrazole Ring:

    Formation of the Oxadiazole Ring:

    Final Coupling: The coupling of the benzyl intermediate with the pyrazole and oxadiazole rings to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N’-[(2-chloro-6-fluorobenzyl)oxy]-4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of halogen atoms.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(2-chloro-6-fluorobenzyl)oxy]-4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N’-[(2-chloro-6-fluorobenzyl)oxy]-4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N’-[(2-chloro-6-fluorobenzyl)oxy]-4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboximidamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H17ClFN7O2

Molecular Weight

393.8 g/mol

IUPAC Name

N'-[(2-chloro-6-fluorophenyl)methoxy]-4-[(3,5-dimethylpyrazol-1-yl)methylamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C16H17ClFN7O2/c1-9-6-10(2)25(21-9)8-20-16-14(22-27-24-16)15(19)23-26-7-11-12(17)4-3-5-13(11)18/h3-6H,7-8H2,1-2H3,(H2,19,23)(H,20,24)

InChI Key

FUKHQVIHJFZTKN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NN1CNC2=NON=C2/C(=N/OCC3=C(C=CC=C3Cl)F)/N)C

Canonical SMILES

CC1=CC(=NN1CNC2=NON=C2C(=NOCC3=C(C=CC=C3Cl)F)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.